Adafenoxate

概要

説明

アダフェノキセートは、セントロフェノキシンに関連するノオトロピック化合物です。 ラットなどの動物モデルにおいて、認知機能を向上させることが確認されています 。この化合物は、抗不安作用と記憶力増強作用の可能性で知られています。

準備方法

アダフェノキセートは、4-クロロフェノキシ酢酸から合成できます。合成ルートには、4-クロロフェノキシ酢酸をその酸塩化物である4-クロロフェノキシアセチルクロリドに変換することが含まれます。 この中間体は、次に2-(1-アダマンチルアミノ)エタノールとエステル化されてアダフェノキセートが生成されます 。 反応条件は通常、フィッシャー・シュパイアーエステル化のためのディーン・スターク管の使用を伴います .

化学反応の分析

アダフェノキセートは、以下を含むさまざまな化学反応を起こします。

エステル化: アダフェノキセート自体の形成は、エステル化反応です。

加水分解: アダフェノキセートは、加水分解して4-クロロフェノキシ酢酸と2-(1-アダマンチルアミノ)エタノールを生成できます。

酸化と還元:

これらの反応の一般的な試薬には、酸塩化物、アルコール、および加水分解用の水があります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

4. 科学研究の応用

アダフェノキセートは、そのノオトロピック効果について広く研究されています。動物モデルにおいて、記憶力と認知機能を向上させる可能性を示しています。 研究では、アダフェノキセートは、ドーパミン、ノルアドレナリン、セロトニンなどのモノアミンの取り込みを阻害し、中枢神経伝達に影響を与える可能性があることが示されています 。このことから、認知症や加齢に伴う記憶力の低下を治療するための候補薬となります。

神経学的用途に加えて、アダフェノキセートの構造的特性は、新しい治療薬の開発における医薬品化学の関心の対象となっています。

科学的研究の応用

Neuroprotective Effects

The neuroprotective properties of adafenoxate have been studied extensively, particularly its interaction with monoamine oxidase (MAO). Studies demonstrate that this compound inhibits MAO activity, which is crucial for maintaining monoamine levels in the brain. This inhibition suggests a potential mechanism through which this compound exerts its cognitive-enhancing effects and protects against neurodegeneration .

Cognitive Enhancement

This compound has been investigated for its potential to improve cognitive functions, particularly in aging populations. In animal models, it has been shown to increase serotonin levels, which may correlate with improved mood and cognitive performance . Furthermore, comparative studies with other nootropic agents like meclofenoxate indicate that this compound may have specific advantages in enhancing memory consolidation and overall cognitive function .

Cognitive Decline in Aging

This compound shows promise as a therapeutic agent for age-related cognitive decline. Preclinical studies suggest that it may mitigate some effects of aging on biogenic monoamines, which are critical for maintaining cognitive functions .

Neurodegenerative Diseases

The compound's ability to enhance neurotransmitter levels and inhibit MAO could make it a candidate for further research into treatments for neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective effects may help preserve cognitive functions in these conditions .

Case Study 1: Aging Rats

A study involving 22-month-old rats demonstrated that administration of this compound resulted in significant changes in biogenic monoamines compared to younger rats. Specifically, it increased NA and 5-HT levels while altering DA concentrations, suggesting potential benefits for age-related cognitive decline .

Case Study 2: Neurotransmitter Modulation

Research focused on the modulation of neurotransmitter systems by this compound indicated that it could selectively enhance certain neurotransmitter pathways while inhibiting others. This selectivity could be leveraged to develop targeted therapies for specific neurological disorders .

Summary Table of Research Findings

作用機序

アダフェノキセートの主な作用機序は、脳内モノアミンの取り込み阻害です。 ドーパミン、ノルアドレナリン、セロトニンなどの神経伝達物質の再取り込みを阻害することにより、アダフェノキセートはシナプス伝達を強化し、認知機能を向上させます 。このメカニズムは、他のノオトロピック剤と似ていますが、アダフェノキセートの独自の構造は、独特の薬理学的特性をもたらします。

類似化合物との比較

アダフェノキセートは、別のノオトロピック化合物であるセントロフェノキシンと構造的に関連しています。 両方の化合物は、類似の認知機能向上効果を共有しますが、アダフェノキセートは、モノアミンの取り込みのより強力な阻害剤であることがわかっています 。他の類似化合物には、ピラセタム、アニラセタム、メクロフェノキセートなどがあります。これらの化合物はそれぞれ、独自の特性と作用機序を持っていますが、アダフェノキセートのアダマンチル基は、独特の薬物動態学的および薬力学的特性を提供しています。

生物活性

Adafenoxate is a nootropic compound known for its cognitive-enhancing properties. It has been investigated for its effects on neurotransmitter levels, memory enhancement, and overall brain function. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on neurotransmitters, and relevant case studies.

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving noradrenaline (NA) , dopamine (DA) , and serotonin (5-HT) . Research indicates that this compound influences the levels of these biogenic amines in various brain regions, which are critical for cognitive functions.

Neurotransmitter Modulation

A study conducted on rats demonstrated that this compound administration resulted in the following changes in neurotransmitter levels:

- Increased NA levels in the striatum.

- Decreased NA levels in the hypothalamus.

- Increased DA levels in both the cerebral cortex and hypothalamus.

- Decreased DA levels in the striatum.

- Increased 5-HT levels in the cerebral cortex while decreasing it in the hippocampus .

These alterations suggest a complex interaction where this compound enhances certain neurotransmitter activities while inhibiting others, potentially leading to improved cognitive performance.

Effects on Memory and Learning

This compound has been evaluated for its memory-enhancing properties, particularly in models of cognitive impairment induced by substances like scopolamine. In comparative studies involving various nootropic drugs, this compound was shown to significantly prevent scopolamine-induced retrograde amnesia when administered before training sessions. The drug's effectiveness was noted at doses of 20 mg/kg and 100 mg/kg, demonstrating its potential as an antiamnestic agent .

Case Study Insights

One notable case study involved a group of rats subjected to memory tests after receiving this compound. The results indicated that:

- Rats treated with this compound exhibited improved performance in memory retention tests compared to control groups.

- Behavioral observations showed reduced anxiety-like behaviors, suggesting enhanced habituation and exploration capabilities .

Comparative Efficacy with Other Nootropics

This compound was compared with other nootropic agents such as meclofenoxate and citicoline. While all tested drugs showed some degree of efficacy against cognitive decline induced by scopolamine, significant differences emerged:

| Drug | Dose (mg/kg) | Antiamnestic Effect | Exploratory Behavior |

|---|---|---|---|

| This compound | 20 & 100 | Significant | Reduced rearing |

| Meclofenoxate | 20 & 100 | Moderate | Not specified |

| Citicoline | 20 & 100 | Moderate | Not specified |

| Piracetam | 100 | Significant | Not specified |

The data illustrates that while all compounds have beneficial effects, this compound's unique profile may offer distinct advantages in specific contexts .

Clinical Implications

The implications of these findings are significant for conditions characterized by cognitive deficits. The modulation of neurotransmitter systems may provide a therapeutic avenue for treating disorders such as Alzheimer's disease and other forms of dementia. Further clinical trials are warranted to establish optimal dosing regimens and long-term safety profiles.

特性

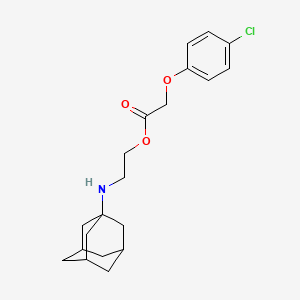

IUPAC Name |

2-(1-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSMXIQMWYSHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046280 | |

| Record name | Adafenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82168-26-1 | |

| Record name | Adafenoxate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82168-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adafenoxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082168261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adafenoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADAFENOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8VQU4C05J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。